CGP55845

Description

Properties

IUPAC Name |

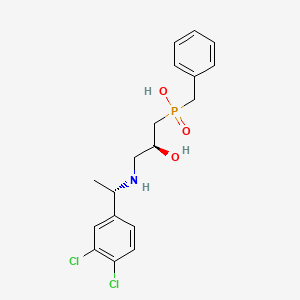

benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22Cl2NO3P/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14/h2-9,13,16,21-22H,10-12H2,1H3,(H,23,24)/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODSPDOOCZZEIM-BBRMVZONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150175-54-5 | |

| Record name | CGP 55845 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150175545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CGP55845

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP55845 is a potent and selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. As a competitive antagonist, this compound plays a crucial role in neuroscience research, enabling the elucidation of GABA-B receptor function in both physiological and pathological states. Its ability to block both presynaptic and postsynaptic GABA-B receptors makes it an invaluable tool for studying synaptic transmission, plasticity, and various neurological disorders.

Core Mechanism of Action: Competitive Antagonism of the GABA-B Receptor

This compound functions as a high-affinity, selective, and competitive antagonist at GABA-B receptors.[1][2][3] Unlike agonists that activate the receptor, this compound binds to the receptor without initiating a biological response. Instead, it effectively blocks the binding of the endogenous agonist, GABA, as well as exogenous agonists like baclofen.[4] This antagonism occurs at both presynaptic and postsynaptic sites, thereby inhibiting the diverse effects mediated by GABA-B receptor activation.

Presynaptic Inhibition of Neurotransmitter Release

Presynaptic GABA-B receptors function as autoreceptors and heteroreceptors to modulate the release of neurotransmitters. Activation of these receptors by GABA typically inhibits the release of GABA itself (autoreceptor function) and other neurotransmitters such as glutamate.[1][3] this compound, by blocking these presynaptic GABA-B receptors, prevents this inhibition, leading to an increase in the release of GABA and glutamate.[1][3]

Postsynaptic Modulation of Neuronal Excitability

Postsynaptic GABA-B receptors are coupled via G-proteins to inwardly rectifying potassium (Kir3) channels. Their activation by GABA leads to the opening of these channels, resulting in a slow, long-lasting inhibitory postsynaptic potential (IPSP) that hyperpolarizes the neuron and reduces its excitability. This compound blocks this postsynaptic hyperpolarization, thereby preventing the inhibitory effects of GABA-B receptor activation on neuronal firing.[4]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize key pharmacological parameters.

| Parameter | Value | Description | Reference |

| IC50 | 5 nM | The half maximal inhibitory concentration for displacing agonist binding. | [1][2][3] |

| pKi | 8.35 | The negative logarithm of the inhibition constant, indicating high binding affinity. | [1][2][3] |

| pEC50 (GABA release) | 8.08 | The negative logarithm of the effective concentration for 50% of maximal effect on GABA release. | [1][3] |

| pEC50 (Glutamate release) | 7.85 | The negative logarithm of the effective concentration for 50% of maximal effect on glutamate release. | [1][3] |

| IC50 (vs. Baclofen) | 130 nM | The half maximal inhibitory concentration against baclofen-induced responses in an isoproterenol assay. | [1][2] |

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

The following diagram illustrates the canonical GABA-B receptor signaling pathway and the point of intervention for this compound.

Experimental Workflow for Characterizing this compound

This diagram outlines a typical experimental workflow for characterizing the antagonist properties of a compound like this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.

Materials:

-

Rat cortical membranes (prepared from fresh or frozen tissue)

-

[³H]-GABA or other suitable radiolabeled GABA-B agonist/antagonist

-

This compound

-

Baclofen (for determining non-specific binding)

-

Incubation buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

-

Scintillation fluid and vials

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in incubation buffer and determine the protein concentration.

-

Binding Assay: In test tubes, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding, omit any competing ligand. For non-specific binding, include a high concentration of unlabeled baclofen.

-

Incubation: Incubate the tubes at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold incubation buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiology in Hippocampal Slices

Objective: To assess the effect of this compound on pre- and postsynaptic GABA-B receptor-mediated responses.

Materials:

-

Adult rat or mouse

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂/5% CO₂

-

Recording chamber for brain slices

-

Glass microelectrodes for recording and stimulation

-

Electrophysiology rig (amplifier, digitizer, computer with appropriate software)

-

This compound

-

Baclofen

Protocol:

-

Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold aCSF.

-

Incubation: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour before recording.

-

Recording: Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 32-34°C).

-

Postsynaptic Effects: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons. Apply baclofen to the bath to induce a hyperpolarization or an outward current (mediated by Kir3 channels). After establishing a stable baclofen-induced response, co-apply this compound to determine its ability to block this postsynaptic effect.

-

Presynaptic Effects: Place a stimulating electrode in the Schaffer collaterals to evoke excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) in a CA1 pyramidal neuron. Use a paired-pulse stimulation protocol (e.g., two stimuli 50 ms apart). Application of baclofen will typically increase the paired-pulse ratio, indicative of a presynaptic inhibition of glutamate release. Co-application of this compound should reverse this effect.

-

Data Analysis: Measure the amplitude of the baclofen-induced hyperpolarization/outward current and the amplitude and paired-pulse ratio of the evoked EPSPs/EPSCs. Compare these parameters in the presence and absence of this compound.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular levels of GABA and glutamate in a specific brain region (e.g., the hippocampus).

Materials:

-

Adult rat

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical or fluorescence detection

-

This compound

-

Artificial cerebrospinal fluid (aCSF) for perfusion

Protocol:

-

Probe Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a microdialysis probe into the target brain region according to stereotaxic coordinates.

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Microdialysis Sampling: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µl/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Drug Administration: After collecting stable baseline samples, administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Sample Analysis: Analyze the collected dialysate samples for GABA and glutamate concentrations using a sensitive analytical technique such as HPLC with electrochemical or fluorescence detection.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the levels before and after this compound administration.

Conclusion

This compound is a cornerstone pharmacological tool for the investigation of GABA-B receptor function. Its high potency and selectivity allow for precise dissection of the roles of this receptor in regulating neuronal activity and neurotransmitter release. The experimental protocols detailed herein provide a framework for the continued use of this compound in advancing our understanding of GABAergic neurotransmission and its implications for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

CGP55845: A Technical Guide to a Selective GABA-B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP55845 is a potent and highly selective competitive antagonist of the GABA-B receptor.[1][2] Its utility in neuroscience research is well-established, serving as a critical tool for elucidating the physiological and pathological roles of the GABA-B receptor system. This document provides an in-depth technical overview of this compound, including its mechanism of action, pharmacological properties, experimental protocols, and key signaling pathways.

Chemical Properties

| Property | Value |

| Chemical Name | (2S)-3---INVALID-LINK--phosphinic acid hydrochloride |

| Molecular Formula | C18H22Cl2NO3P・HCl |

| Molecular Weight | 438.71 g/mol |

| CAS Number | 149184-22-5 |

| Solubility | Soluble in DMSO to 100 mM with gentle warming. |

Mechanism of Action

This compound exerts its effects by competitively binding to the GABA-B receptor, thereby preventing the endogenous ligand, gamma-aminobutyric acid (GABA), from activating it. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system.[3] By blocking these receptors, this compound effectively disinhibits neuronal circuits, leading to a variety of downstream effects on neurotransmitter release and neuronal excitability.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 5 nM | GABAB receptor binding | |

| IC50 | 6 nM | GABAB receptor binding | |

| pKi | 8.35 | Agonist binding prevention | |

| IC50 | 130 nM | Inhibition of baclofen-induced responses in an isoproterenol assay | [1] |

| pEC50 (GABA release) | 8.08 | Inhibition of GABA release | [1] |

| pEC50 (Glutamate release) | 7.85 | Inhibition of glutamate release | [1] |

Table 2: Selectivity Profile of this compound

Signaling Pathways

Activation of the GABA-B receptor by GABA initiates a signaling cascade that is blocked by this compound. The primary signaling pathway is depicted below.

Caption: GABA-B Receptor Signaling Pathway Blocked by this compound.

Experimental Protocols

Below are foundational methodologies for key experiments used to characterize this compound. These should be adapted and optimized for specific experimental conditions.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the GABA-B receptor.

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation with a known concentration of a radiolabeled GABA-B receptor ligand (e.g., [3H]-GABA or a specific antagonist like [3H]-CGP54626).

-

Add varying concentrations of unlabeled this compound to compete with the radioligand for binding.

-

To determine non-specific binding, include tubes with a high concentration of an unlabeled GABA-B agonist (e.g., baclofen) or antagonist.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) by non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Electrophysiology in Brain Slices

This technique assesses the functional antagonism of this compound on GABA-B receptor-mediated currents.

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., rat or mouse).

-

Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution.

-

Prepare acute brain slices (e.g., 300-400 µm thick) of the region of interest (e.g., hippocampus) using a vibratome.[4]

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least one hour.[4]

-

-

Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature.

-

Perform whole-cell patch-clamp recordings from neurons in the region of interest.

-

Evoke GABA-B receptor-mediated inhibitory postsynaptic currents (IPSCs) by electrical stimulation of afferent fibers. This is often done in the presence of GABA-A receptor and glutamate receptor antagonists to isolate the GABA-B response.

-

Alternatively, bath-apply a GABA-B agonist like baclofen to induce an outward current.

-

-

Drug Application:

-

After establishing a stable baseline recording of the GABA-B response, perfuse the slice with aCSF containing a known concentration of this compound.

-

Record the effect of this compound on the amplitude and kinetics of the GABA-B receptor-mediated current.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-B IPSC or the magnitude of the baclofen-induced current before and after the application of this compound.

-

Calculate the percentage of inhibition caused by this compound.

-

Construct a concentration-response curve to determine the IC50 of this compound for the functional inhibition of GABA-B receptors.

-

In Vivo Microdialysis

This method measures the effect of this compound on extracellular neurotransmitter levels in the brain of a freely moving animal.

-

Surgical Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest.

-

Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

After collecting stable baseline samples, administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe via reverse dialysis).

-

Continue collecting dialysate samples to measure the effect of the drug.

-

-

Neurochemical Analysis:

-

Analyze the concentration of neurotransmitters (e.g., GABA, glutamate, dopamine) in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

-

-

Data Analysis:

-

Calculate the basal extracellular concentration of the neurotransmitters.

-

Express the post-drug concentrations as a percentage of the basal levels.

-

Analyze the time course of the effect of this compound on neurotransmitter release.

-

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for characterizing a novel GABA-B antagonist and the logical relationship of this compound's action.

Caption: Typical Experimental Workflow for a GABA-B Antagonist.

Caption: Logical Flow of this compound Antagonist Action.

Conclusion

This compound is an indispensable pharmacological tool for investigating the complexities of the GABA-B receptor system. Its high potency and selectivity allow for precise modulation of GABA-B-mediated signaling. The information and protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies, from fundamental in vitro characterization to in vivo functional and behavioral experiments. Careful consideration of experimental design and data interpretation is crucial for leveraging the full potential of this powerful antagonist.

References

- 1. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]

- 2. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 3. Gαi1 inhibition mechanism of ATP-bound adenylyl cyclase type 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of CGP55845: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP55845, chemically identified as (2S)-3---INVALID-LINK--phosphinic acid hydrochloride, is a potent and selective antagonist of the GABA B receptor. This document provides a comprehensive technical overview of its discovery, development, pharmacological properties, and the experimental methodologies used in its characterization. It is intended to serve as a detailed resource for professionals in the fields of neuroscience research and drug development.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through two main receptor types: GABA A and GABA B. While GABA A receptors are ligand-gated ion channels responsible for fast synaptic inhibition, GABA B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals. The discovery of selective ligands for these receptors has been pivotal in dissecting their physiological roles and exploring their therapeutic potential. This compound emerged as a valuable research tool due to its high potency and selectivity as a GABA B receptor antagonist, enabling a more precise investigation of GABA B receptor function in various physiological and pathological processes.

Discovery and Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical structure, (2S)-3---INVALID-LINK--phosphinic acid hydrochloride, indicates a multi-step synthetic process likely involving chiral synthesis to obtain the specific stereoisomers crucial for its biological activity. The development of this compound was part of a broader effort to create more potent and selective GABA B receptor antagonists than the earlier compounds.

Pharmacological Profile

This compound is a highly potent and selective competitive antagonist of GABA B receptors. Its pharmacological activity has been characterized through a variety of in vitro and in vivo studies.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various experimental assays.

| Assay Type | Parameter | Value | Species/Tissue | Reference |

| Radioligand Binding | IC50 | 5 nM | - | [1][2][3] |

| Radioligand Binding | pKi | 8.35 | - | [1][2][3] |

| Functional Assay (Isoproterenol-stimulated cAMP) | IC50 (vs. Baclofen) | 130 nM | - | [1][2][3] |

| Neurotransmitter Release (GABA) | pEC50 | 8.08 | - | [1][3] |

| Neurotransmitter Release (Glutamate) | pEC50 | 7.85 | - | [1][3] |

Table 1: In Vitro Potency and Binding Affinity of this compound

| Study Type | Animal Model | Dose | Route of Administration | Observed Effects | Reference |

| Behavioral Study | Male Albino Mice | 1 mg/kg | Intraperitoneal | Improved spatial memory in Morris water maze (probe trial 1) | [4] |

| Behavioral Study | Male Albino Mice | 1 mg/kg | Intraperitoneal | No significant effect on neuromuscular coordination, locomotion, or exploratory behavior | [4] |

| Safety Study | Female Albino Mice | 1 mg/kg for 12 days | Intraperitoneal | No significant effect on hematological and serum biochemical profiles | [5] |

Table 2: In Vivo Effects of this compound

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively blocking the binding of GABA to the GABA B receptor. This receptor is a heterodimer composed of GABA B1 and GABA B2 subunits and is coupled to inhibitory G-proteins (Gαi/o).

GABA B Receptor Signaling

Activation of the GABA B receptor by GABA initiates a signaling cascade that leads to the inhibition of neuronal activity. This compound, by blocking this initial step, prevents these downstream effects.

Downstream Effects of GABA B Receptor Antagonism by this compound

By blocking GABA B receptors, this compound leads to:

-

Increased Neurotransmitter Release: Prevents the G-protein-mediated inhibition of presynaptic voltage-gated calcium channels, thereby increasing the release of neurotransmitters like GABA and glutamate.

-

Disinhibition of Postsynaptic Neurons: Blocks the activation of inwardly rectifying potassium (GIRK) channels, preventing hyperpolarization of the postsynaptic membrane.

-

Increased cAMP Levels: Relieves the G-protein-mediated inhibition of adenylyl cyclase, leading to increased production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Experimental Protocols

The following sections provide an overview of the methodologies employed in the characterization of this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of this compound for the GABA B receptor.

Protocol Details:

-

Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) is homogenized in ice-cold Tris-HCl buffer. The homogenate undergoes differential centrifugation to isolate the crude membrane fraction.

-

Binding Reaction: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]GABA or a specific GABA B agonist/antagonist radioligand) and a range of concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, from which the inhibition constant (Ki) can be calculated.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique is used to measure the effects of this compound on neuronal activity, particularly on synaptic transmission in brain slices.

Protocol Details:

-

Slice Preparation: Coronal or transverse slices of the hippocampus (300-400 µm thick) are prepared from rodent brains in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording: Slices are transferred to a recording chamber and perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons.

-

Stimulation: Presynaptic afferents (e.g., Schaffer collaterals) are stimulated with a bipolar electrode to evoke synaptic responses.

-

Drug Application: After recording a stable baseline, this compound is bath-applied at a known concentration (typically 1-10 µM).

-

Data Analysis: Changes in the amplitude of evoked inhibitory postsynaptic potentials (IPSPs) or excitatory postsynaptic potentials (EPSPs), paired-pulse ratio, and the frequency and amplitude of spontaneous synaptic events are analyzed to determine the effect of this compound on synaptic transmission.

In Vivo Behavioral Studies (Morris Water Maze)

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.

Protocol Details:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Acquisition Phase: Mice are trained over several days to find the hidden platform using distal visual cues in the room. Each day consists of multiple trials starting from different locations.

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.

-

Drug Administration: this compound (e.g., 1 mg/kg) or vehicle is administered intraperitoneally before the training or probe trials, depending on the aspect of memory being investigated (acquisition, consolidation, or retrieval).

Development Status

The development of this compound for clinical use appears to have been discontinued. The precise reasons for this are not clearly documented in the available scientific literature.

Conclusion

This compound is a powerful and selective pharmacological tool that has been instrumental in advancing our understanding of the physiological roles of GABA B receptors. Its high potency and selectivity have made it a standard antagonist in numerous in vitro and in vivo studies investigating synaptic plasticity, neurotransmitter release, and the involvement of GABA B receptors in various neurological and psychiatric conditions. While its clinical development was not pursued, this compound remains an invaluable compound for preclinical research in the neurosciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CGP55845 Hydrochloride: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP55845 hydrochloride is a potent and selective antagonist of the GABAB receptor, a G-protein coupled receptor involved in inhibitory neurotransmission in the central nervous system. Its high affinity and specificity have established it as an invaluable pharmacological tool for elucidating the physiological and pathological roles of GABAB receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound hydrochloride. Furthermore, it outlines key experimental methodologies and presents signaling pathway and experimental workflow diagrams to facilitate its effective application in research and drug development.

Chemical Structure and Physicochemical Properties

This compound hydrochloride, with the chemical name (2S)-3---INVALID-LINK--phosphinic acid hydrochloride, is a well-characterized small molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C18H22Cl2NO3P.HCl | [1] |

| Molecular Weight | 438.71 g/mol | |

| CAS Number | 149184-22-5 | [1] |

| Appearance | White to off-white solid powder | [2] |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO (up to 100 mM with gentle warming) | [1] |

| Storage | Store at room temperature. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months. It is recommended to prepare fresh solutions for in vivo experiments. | [1][3] |

Pharmacological Properties

This compound hydrochloride is a highly potent and selective competitive antagonist of GABAB receptors. It effectively blocks both presynaptic and postsynaptic GABAB receptors, thereby inhibiting the effects of the endogenous agonist GABA and synthetic agonists like baclofen.[4]

| Pharmacological Parameter | Value | Reference |

| IC50 | 5 nM[1], 6 nM[2][3][5] | [1][2][3][5] |

| pKi | 8.35 (for inhibiting [3H]CGP 27492 binding) | [1] |

| pEC50 (GABA release inhibition) | 8.08 | |

| pEC50 (Glutamate release inhibition) | 7.85 | |

| IC50 (vs. Baclofen in isoproterenol assay) | 130 nM | [1] |

Mechanism of Action and Signaling Pathways

GABAB receptors are metabotropic receptors that are coupled to inhibitory G-proteins (Gi/Go). Upon activation by GABA, these receptors mediate a range of downstream signaling events that lead to neuronal inhibition. This compound hydrochloride exerts its effects by competitively binding to GABAB receptors and preventing their activation.

The primary downstream effects of GABAB receptor activation that are blocked by this compound hydrochloride include:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux and hyperpolarization of the postsynaptic membrane.

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium ion influx at the presynaptic terminal, thereby decreasing the release of neurotransmitters such as GABA and glutamate.

By blocking these pathways, this compound hydrochloride disinhibits neuronal activity, leading to enhanced neurotransmitter release and increased neuronal excitability.

Figure 1: GABAB Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

This compound hydrochloride is utilized in a variety of in vitro and in vivo experimental paradigms. The following provides an overview of common methodologies.

In Vitro Electrophysiology

-

Objective: To study the effects of this compound hydrochloride on synaptic transmission and neuronal excitability in brain slices.

-

Methodology:

-

Prepare acute brain slices (e.g., hippocampus, cortex) from rodents.

-

Maintain slices in an interface or submerged recording chamber perfused with artificial cerebrospinal fluid (aCSF).

-

Obtain whole-cell patch-clamp or field potential recordings from neurons of interest.

-

Establish a stable baseline recording.

-

Bath-apply this compound hydrochloride at a known concentration (e.g., 1 µM).[4]

-

Record changes in synaptic responses (e.g., evoked inhibitory postsynaptic currents, IPSCs; excitatory postsynaptic currents, EPSCs) or membrane potential. For instance, this compound hydrochloride has been shown to block baclofen-induced postsynaptic hyperpolarization and the depression of evoked IPSPs and EPSPs.[4] It can also increase the frequency of spontaneous and miniature IPSCs.[2][3]

-

In Vivo Administration and Behavioral Studies

-

Objective: To investigate the systemic effects of GABAB receptor blockade on animal behavior and physiology.

-

Methodology:

-

Dissolve this compound hydrochloride in a suitable vehicle (e.g., saline).

-

Administer the solution to the animal model, typically via intraperitoneal (i.p.) injection. A common dosage is in the range of 0.5-1 mg/kg body weight.[2][6]

-

Conduct behavioral tests to assess endpoints such as learning and memory (e.g., novel object recognition test), anxiety, or seizure susceptibility. For example, a 0.5 mg/kg i.p. injection has been shown to restore novel object recognition memory in a mouse model of CDKL5 deficiency disorder.[2][3]

-

Preparation of Stock Solutions

-

Objective: To prepare a concentrated stock solution of this compound hydrochloride for subsequent dilution in experimental buffers.

-

Methodology:

-

Based on the molecular weight of 438.71 g/mol , weigh the desired amount of this compound hydrochloride powder.

-

Dissolve the powder in high-purity DMSO to the desired stock concentration (e.g., 100 mM). Gentle warming may be required to fully dissolve the compound.[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as recommended.

-

Figure 2: Generalized Experimental Workflow for Utilizing this compound Hydrochloride.

Conclusion

This compound hydrochloride is a cornerstone pharmacological tool for the investigation of GABAB receptor function. Its high potency and selectivity allow for precise modulation of GABAergic neurotransmission. This guide provides essential data and methodologies to support researchers in designing and executing well-controlled experiments, ultimately advancing our understanding of the central nervous system in health and disease.

References

- 1. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 2. CGP 55845 HCl | GABAB receptor antagonist | CAS# 149184-22-5 | InvivoChem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | GABAB antagonist | Probechem Biochemicals [probechem.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

The GABAB Receptor Antagonist CGP55845: A Technical Guide to its Effects on GABA and Glutamate Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP55845 is a potent and selective antagonist of the GABAB receptor, a G-protein coupled receptor that plays a crucial role in modulating neurotransmission throughout the central nervous system.[1][2] Its ability to block both presynaptic and postsynaptic GABAB receptors has made it an invaluable tool for dissecting the physiological roles of these receptors and for investigating their therapeutic potential in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the effects of this compound on the release of two key neurotransmitters: gamma-aminobutyric acid (GABA) and glutamate. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound.

Core Mechanism of Action

This compound exerts its effects by competitively binding to GABAB receptors, thereby preventing their activation by the endogenous agonist GABA.[1] Presynaptic GABAB receptors function as autoreceptors on GABAergic neurons and as heteroreceptors on glutamatergic neurons. Their activation typically leads to an inhibition of neurotransmitter release. By blocking these receptors, this compound disinhibits the release of both GABA and glutamate.[1][3]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various in vitro studies.

Table 1: Potency of this compound at GABAB Receptors

| Parameter | Value | Species/Tissue | Reference |

| IC50 | 5 nM | Rat Brain Membranes | [1][2] |

| pKi | 8.35 | Rat Brain Membranes ([3H]CGP 27492 binding) | [1][2] |

| Ki | 4.5 nM | Not Specified | [3] |

| IC50 (vs. Baclofen) | 130 nM | Isoproterenol Assay | [1][2] |

Table 2: Effect of this compound on GABA and Glutamate Release

| Effect | Parameter | Value | Species/Tissue | Experimental Conditions | Reference |

| Inhibition of GABA Release | pEC50 | 8.08 | Not Specified | Not Specified | [1] |

| Inhibition of Glutamate Release | pEC50 | 7.85 | Not Specified | Not Specified | [1] |

| Increase in GABA Release (in absence of agonist) | EC50 | 8.3 nM | Rat Cerebral Cortex Slices | Electrical Stimulation | [3] |

| Increase in GABA Release (in presence of (-)-baclofen) | EC50 | 25 nM | Rat Cerebral Cortex Slices | Electrical Stimulation | [3] |

| Increase in Glutamate Release (in presence of (-)-baclofen) | EC50 | 14 nM | Rat Cerebral Cortex Slices | Electrical Stimulation | [3] |

| Increase in GABA Release Probability | Concentration | 1 µM | Rat Hippocampal Mossy Fiber Terminals | Not Specified | [4] |

Signaling Pathways and Mechanisms

The antagonism of presynaptic GABAB receptors by this compound initiates a signaling cascade that culminates in the enhanced release of GABA and glutamate. The following diagram illustrates this process.

References

The Role of CGP55845 in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP55845 is a potent and selective antagonist of the GABAB receptor, a key metabotropic receptor for the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Its high affinity and specificity have established it as an indispensable pharmacological tool in neuroscience research. This technical guide provides an in-depth overview of the core applications of this compound, focusing on its mechanism of action, its utility in elucidating the physiological roles of GABAB receptors, and its application in preclinical models of neurological and psychiatric disorders. This document synthesizes quantitative data, details common experimental methodologies, and provides visual representations of relevant signaling pathways and workflows.

Introduction to this compound

This compound, with the chemical name (2S)-3---INVALID-LINK--phosphinic acid hydrochloride, is a highly selective and potent competitive antagonist for the GABAB receptor. Unlike GABAA receptors which are ionotropic chloride channels, GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[1] this compound has been instrumental in differentiating the physiological and pathological roles of presynaptic and postsynaptic GABAB receptors.

Chemical and Physical Properties:

-

Molecular Formula: C₁₈H₂₂Cl₂NO₃P·HCl

-

Molecular Weight: 438.71 g/mol

-

Solubility: Soluble in DMSO up to 100 mM with gentle warming.[2]

-

Storage: Store at room temperature. For solutions, it is recommended to prepare them fresh; however, they can be stored at -20°C for up to one month.[2]

Mechanism of Action

This compound exerts its effects by competitively binding to the GABAB receptor, thereby preventing the binding of the endogenous agonist GABA. This blockade inhibits the downstream signaling cascade typically initiated by GABAB receptor activation.

Presynaptic Inhibition: At presynaptic terminals, GABAB autoreceptors, when activated by GABA, inhibit further neurotransmitter release. This is achieved through the inhibition of voltage-gated Ca²⁺ channels. By blocking these autoreceptors, this compound can enhance the release of neurotransmitters, including GABA and glutamate.

Postsynaptic Inhibition: Postsynaptically, GABAB receptor activation leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in a slow, long-lasting inhibitory postsynaptic potential (IPSP).[3] this compound blocks this hyperpolarization, thereby increasing neuronal excitability.[3]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key binding affinities and functional assay data.

Table 1: Binding Affinity and Potency

| Parameter | Value | Species/Tissue | Reference |

| IC₅₀ | 5 nM | Rat Brain | |

| IC₅₀ | 6 nM | Not Specified | [4] |

| IC₅₀ (vs. Baclofen) | 130 nM | Isoproterenol Assay | [2] |

| pKᵢ | 8.35 | Rat Brain | |

| Kᵢ | 4.5 nM | Not Specified | [5] |

| KD | 11 nM (±0.5 nM) | CXCR4 Receptor | [6] |

Table 2: Functional Antagonism and Effects on Neurotransmitter Release

| Parameter | Value (pEC₅₀) | Effect | Species/Tissue | Reference |

| GABA Release Inhibition | 8.08 | Antagonism | Rat Cerebral Cortex Slices | |

| Glutamate Release Inhibition | 7.85 | Antagonism | Rat Cerebral Cortex Slices | |

| EC₅₀ (GABA release) | 8.3 nM (in absence of baclofen) | Increase | Rat Cerebral Cortex Slices | [5] |

| EC₅₀ (GABA release) | 25 nM (in presence of baclofen) | Increase | Rat Cerebral Cortex Slices | [5] |

| EC₅₀ (Glutamate release) | 14 nM (in presence of baclofen) | Increase | Rat Cerebral Cortex Slices | [5] |

Key Applications in Neuroscience Research

Synaptic Plasticity and Long-Term Potentiation (LTP)

This compound is widely used to investigate the role of GABAB receptors in synaptic plasticity, particularly LTP, a cellular correlate of learning and memory.[7] By blocking GABAB receptors, researchers can dissect their contribution to the induction and maintenance of LTP. For instance, some studies have shown that antagonism of GABAB receptors can enhance LTP.[8] Conversely, other research indicates that this compound can impair LTP in the dentate gyrus, suggesting a complex, region-specific role for GABAB receptors in synaptic plasticity.[8]

Neurotransmitter Release

The presynaptic location of many GABAB receptors makes this compound an excellent tool for studying the modulation of neurotransmitter release. It has been demonstrated that this compound can increase the probability of GABA release from mossy fiber terminals.[9] It also enhances the release of both GABA and glutamate by blocking presynaptic autoreceptors that would otherwise limit their release.[5]

Animal Models of Disease

This compound has been employed in various animal models to probe the involvement of the GABAB system in neurological and psychiatric conditions.

-

Epilepsy: In the pentylenetetrazole (PTZ) kindling model of epilepsy in mice, this compound has been shown to increase seizure intensity, highlighting the protective role of GABAB receptor-mediated inhibition against excessive neuronal firing.[5]

-

Cognitive Disorders: Studies in aged rats have demonstrated that this compound can reverse age-related impairments in olfactory discrimination learning.[5][10] Furthermore, in a mouse model of CDKL5 deficiency disorder, a neurodevelopmental encephalopathy, acute treatment with this compound restored novel object recognition memory.[11]

-

Pain and Anxiety: Research suggests that this compound can attenuate neuropathic pain and emotional anxiety by inhibiting presynaptic long-term potentiation in the anterior cingulate cortex.

Experimental Protocols

In Vitro Electrophysiology in Brain Slices

This protocol outlines a general procedure for studying the effects of this compound on synaptic transmission and plasticity in acute brain slices.

Objective: To record field excitatory postsynaptic potentials (fEPSPs) or inhibitory postsynaptic potentials (IPSPs) and assess the impact of this compound.

Materials:

-

Rodent (rat or mouse)

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂

-

Recording chamber

-

Glass microelectrodes

-

Amplifier and data acquisition system

-

This compound hydrochloride

-

Other pharmacological agents as needed (e.g., AMPA, NMDA, GABAA receptor antagonists)

Procedure:

-

Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.[12] Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region (e.g., hippocampus, cortex) using a vibratome in ice-cold aCSF.[12]

-

Recovery: Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.

-

Recording: Place a slice in the recording chamber continuously perfused with oxygenated aCSF. Position a stimulating electrode to activate the desired synaptic pathway and a recording electrode to measure the resulting postsynaptic potentials.

-

Baseline Recording: Establish a stable baseline recording of evoked synaptic responses for at least 20 minutes.

-

This compound Application: Bath-apply this compound at the desired concentration (e.g., 1 µM).[3][5]

-

Data Acquisition: Record the changes in synaptic responses in the presence of this compound. To study its effect on LTP, a high-frequency stimulation (HFS) protocol can be applied after drug application.[8]

-

Washout: Perfuse the slice with aCSF to wash out the drug and observe any recovery of the synaptic response.

In Vivo Behavioral Testing

This protocol provides a general framework for assessing the effects of systemically administered this compound on behavior in rodents.

Objective: To evaluate the impact of this compound on learning, memory, or anxiety-like behaviors.

Materials:

-

Rodents (mice or rats)

-

Behavioral testing apparatus (e.g., Morris water maze, elevated plus maze)

-

This compound hydrochloride

-

Vehicle (e.g., saline, DMSO)

-

Syringes and needles for injection

Procedure:

-

Animal Habituation: Acclimate the animals to the housing facility and handle them for several days before the experiment to reduce stress.

-

Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.

-

Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time point before the behavioral test (e.g., 30 minutes prior). Doses can range from 0.01 mg/kg to 10 mg/kg depending on the study.[5][10]

-

Behavioral Testing: Conduct the behavioral test according to the specific paradigm's protocol. For example, in the Morris water maze, this would involve acquisition trials followed by a probe trial.[13]

-

Data Analysis: Score and analyze the behavioral data (e.g., latency to find the platform, time spent in the target quadrant, number of entries into the open arms).

-

Control Groups: Always include a vehicle-treated control group to compare the effects of this compound.

Conclusion

This compound remains a cornerstone tool for neuroscientists investigating the multifaceted roles of the GABAB receptor. Its high potency and selectivity allow for precise pharmacological dissection of GABAB receptor function in synaptic transmission, plasticity, and network activity. The application of this compound in both in vitro and in vivo models continues to provide valuable insights into the physiological processes governed by GABAB receptors and their implications for a range of neurological and psychiatric disorders. This guide provides a foundational understanding for researchers utilizing this powerful antagonist in their experimental designs.

References

- 1. GABA-B Receptor Antagonists Products: R&D Systems [rndsystems.com]

- 2. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 3. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Baclofen and Other GABAB Receptor Agents Are Allosteric Modulators of the CXCL12 Chemokine Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Underlying mechanisms of long-term potentiation during the inhibition of the cannabinoid CB1 and GABAB receptors in the dentate gyrus of hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. A GABAB receptor antagonist rescues functional and structural impairments in the perirhinal cortex of a mouse model of CDKL5 deficiency disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to CGP55845 for the Study of GABA-B Receptor Function

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through ionotropic GABA-A and metabotropic GABA-B receptors.[1] GABA-B receptors, which are G-protein-coupled receptors (GPCRs), play a crucial role in modulating neuronal excitability and synaptic transmission by mediating slow and prolonged inhibitory signals.[2] Understanding the function and therapeutic potential of these receptors requires precise pharmacological tools. CGP55845 has emerged as a cornerstone tool for this purpose. It is a potent, highly selective, and competitive GABA-B receptor antagonist, enabling researchers to isolate and study the physiological and pathological roles of GABA-B receptor signaling.[3] This guide provides a comprehensive technical overview of this compound, its properties, and its application in experimental protocols.

Core Properties of this compound

This compound is a synthetic organic compound, typically supplied as a hydrochloride salt for enhanced stability and solubility. Its chemical and physical properties are essential for accurate experimental design, including solution preparation and administration.

| Property | Value | Source |

| Chemical Name | (2S)-3---INVALID-LINK--phosphinic acid hydrochloride | |

| Molecular Formula | C₁₈H₂₂Cl₂NO₃P·HCl | |

| Molecular Weight | 438.71 g/mol | |

| CAS Number | 149184-22-5 | |

| Purity | Typically ≥98% | |

| Appearance | White solid | [3] |

| Solubility | Soluble to 100 mM in DMSO with gentle warming | |

| Storage | Store at Room Temperature |

Pharmacology and Mechanism of Action

This compound functions by competitively binding to the GABA-B receptor, thereby preventing the binding of the endogenous agonist GABA or synthetic agonists like baclofen. This action blocks both presynaptic and postsynaptic receptor-mediated effects.[4] It is noted for being approximately three orders of magnitude more potent than previously described GABA-B antagonists.[4]

| Parameter | Value | Description | Source |

| IC₅₀ | 5 nM | Concentration causing 50% inhibition of agonist binding. | [3][5] |

| Kᵢ | 4.5 nM | Inhibitor binding affinity. | [6] |

| pKᵢ | 8.35 | The negative logarithm of the Kᵢ value. | [3][5] |

| pEC₅₀ (GABA release) | 8.08 | Potency in inhibiting GABA release. | |

| pEC₅₀ (Glutamate release) | 7.85 | Potency in inhibiting glutamate release. | |

| IC₅₀ (vs. Baclofen) | 130 nM | Concentration required to inhibit baclofen response in an isoproterenol assay. | [3][5] |

Presynaptic Inhibition Blockade: At presynaptic terminals, GABA-B autoreceptors inhibit neurotransmitter release by downregulating voltage-gated Ca²⁺ channels. This compound blocks these receptors, thus preventing this feedback inhibition and increasing the release of neurotransmitters like GABA and glutamate.[1][6]

Postsynaptic Inhibition Blockade: Postsynaptically, GABA-B receptors cause hyperpolarization by activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1] this compound prevents this hyperpolarization, thereby blocking the late, slow inhibitory postsynaptic potential (IPSP).[4][6][7]

Caption: Logical relationship of this compound action on pre- and post-synaptic GABA-B receptors.

The GABA-B Receptor Signaling Pathway

GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits, that couple to the Gαi/o family of G-proteins.[1][8] Agonist binding to the GABA-B1 subunit induces a conformational change that activates the G-protein, causing it to dissociate into its Gαi/o and Gβγ subunits.[8] These subunits then modulate downstream effectors. This compound blocks the initial agonist binding step, preventing the entire cascade.

Caption: GABA-B receptor signaling cascade and the inhibitory point of action for this compound.

Experimental Protocols and Applications

This compound is versatile, with applications ranging from in vitro electrophysiology to in vivo behavioral studies.

In Vitro Electrophysiology (Brain Slice)

This protocol outlines the use of this compound to block GABA-B receptors in acute brain slices, a common method for studying synaptic plasticity and circuit function.

Objective: To pharmacologically isolate GABA-B receptor-mediated components of synaptic transmission.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1-10 mM) in DMSO. Store at -20°C.

-

Prepare artificial cerebrospinal fluid (aCSF) for slicing and recording, continuously bubbled with 95% O₂ / 5% CO₂.

-

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., rat or mouse) according to approved animal care protocols.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated slicing aCSF.

-

Cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus) using a vibratome.

-

-

Slice Recovery:

-

Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.

-

Obtain a stable whole-cell patch-clamp or field potential recording.

-

Record baseline synaptic activity (e.g., by stimulating afferent fibers and recording postsynaptic potentials/currents). To study paired-pulse depression, deliver two stimuli in close succession (e.g., 50-500 ms apart).[7]

-

-

Application of this compound:

-

Data Acquisition and Analysis:

-

Record synaptic activity in the presence of this compound.

-

Expected Outcome: Blockade of the slow, G-protein-coupled IPSP and a reduction in paired-pulse depression of inhibitory postsynaptic currents (IPSCs) are indicative of successful pre- and postsynaptic GABA-B receptor antagonism.[4][7] An increase in the amplitude of evoked excitatory postsynaptic currents (eEPSCs) may also be observed due to the blockade of presynaptic GABA-B heteroreceptors on glutamatergic terminals.[9]

-

Caption: A typical experimental workflow for in vitro electrophysiology using this compound.

In Vivo Microdialysis

This protocol describes the use of this compound to investigate the role of GABA-B receptors in modulating neurotransmitter levels in the brains of freely moving animals.

Objective: To measure changes in extracellular neurotransmitter concentrations following GABA-B receptor blockade.

Methodology:

-

Probe Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula targeting the brain region of interest.[11] Secure it with dental cement. Allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial CSF at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).[11]

-

Allow a stabilization period (e.g., 1-2 hours) for the tissue to equilibrate.

-

-

Baseline Sample Collection:

-

Collect several baseline dialysate samples (e.g., every 10-20 minutes) to establish basal neurotransmitter levels.[11]

-

-

Administration of this compound:

-

Administer this compound systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.

-

-

Post-Treatment Sample Collection:

-

Continue collecting dialysate samples for a defined period post-administration to monitor changes in neurotransmitter levels.

-

-

Sample Analysis:

-

Analyze the concentration of GABA, glutamate, or other analytes in the dialysate samples using a sensitive analytical technique like HPLC.[12]

-

Expected Outcome: Systemic or local application of this compound is expected to increase extracellular levels of GABA and glutamate in the target region by blocking presynaptic autoreceptors.

-

Behavioral Assays

This protocol provides a general framework for assessing the behavioral effects of this compound in rodents.

Objective: To determine the effects of GABA-B receptor antagonism on cognition, anxiety, or motor function.

Methodology:

-

Animal Habituation:

-

Acclimate animals to the housing facility and handling for several days before the experiment.

-

-

Drug Preparation and Administration:

-

Dissolve this compound in a suitable vehicle (e.g., saline or DMSO/saline mixture).

-

Administer the drug via the desired route, typically intraperitoneally (i.p.). Doses in rodent studies often range from 1 to 10 mg/kg.[6][13][14][15]

-

Administer the drug 30-60 minutes before behavioral testing to allow for absorption and distribution.

-

-

Behavioral Testing:

-

Data Analysis:

-

Compare the performance of the this compound-treated group to a vehicle-treated control group using appropriate statistical tests.

-

Expected Outcome: Depending on the dose and the specific test, this compound has been shown to have potential antidepressant and cognition-enhancing effects, but may not significantly affect locomotion or neuromuscular coordination at lower doses.[6][13] High doses may produce convulsive actions.[3][17]

-

Summary of Effective Concentrations

The effective concentration of this compound varies significantly depending on the experimental preparation and the specific endpoint being measured.

| Experimental Model | Application | Effective Concentration / Dose | Observed Effect | Source |

| Rat Hippocampal Slices | Electrophysiology | 1 µM | Blocks baclofen-induced hyperpolarization and depression of EPSPs/IPSPs. | [4][6] |

| Rat Neocortical Slices | Electrophysiology | 1 µM | Abolishes the late IPSP and paired-pulse depression. | [7] |

| Mouse Hippocampal Slices | Electrophysiology | 5 µM | Increases amplitude of eEPSCs at Schaffer collateral-CA1 synapses. | [9] |

| Cultured Neural Stem Cells | Cell Viability Assay | 100 nM - 10 µM | Dose-dependently increases cell viability. | [18] |

| Rats (in vivo) | Olfactory Learning | 0.01 - 0.1 mg/kg | Reverses age-induced learning impairments. | [6] |

| Mice (in vivo) | Behavioral Tests | 1 mg/kg (i.p.) | Showed modest effects on spatial memory; no significant effect on locomotion. | [13][16] |

| Rats (in vivo) | Forced Swim Test | 3 - 10 mg/kg | Increases swimming time (antidepressant-like effect). | [6] |

| Mice (in vivo) | Antipsychotic Models | 10 mg/kg | Used to test GABA-B involvement in the action of other drugs. | [15] |

Conclusion

This compound is an indispensable pharmacological antagonist for the study of GABA-B receptor function. Its high potency and selectivity allow for the precise dissection of GABA-B-mediated signaling in a wide array of experimental contexts, from single-channel recordings to complex animal behaviors. By blocking both presynaptic and postsynaptic receptors, it provides a robust method for investigating the role of this inhibitory system in synaptic integration, network activity, and the pathophysiology of neurological and psychiatric disorders. Careful consideration of its properties and effective concentrations is critical for the design and interpretation of rigorous scientific experiments.

References

- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 4. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CGP 55845 hydrochloride | CAS:149184-22-5 | GABAB receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. caymanchem.com [caymanchem.com]

- 7. The GABA(B) receptor antagonist CGP 55845A reduces presynaptic GABA(B) actions in neocortical neurons of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactome | GABA B receptor activation [reactome.org]

- 9. Impaired GABAB-mediated presynaptic inhibition increases excitatory strength and alters short-term plasticity in synapsin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HPLC conditions are critical for the detection of GABA by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Gender-specific effects of CGP 55845, GABAB receptor antagonist, on neuromuscular coordination, learning and memory formation in albino mouse following neonatal hypoxia-ischemia insult - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Involvement of GABAB Receptor Signaling in Antipsychotic-like Action of the Novel Orthosteric Agonist of the mGlu4 Receptor, LSP4-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. alliedacademies.org [alliedacademies.org]

- 17. Comparative in vivo and in vitro studies with the potent GABAB receptor antagonist, CGP 56999A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GABAB receptor antagonist promotes hippocampal neurogenesis and facilitates cognitive function recovery following acute cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of CGP55845: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of CGP55845, a potent and selective GABA-B receptor antagonist. The information compiled herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a comprehensive resource for professionals in neuroscience research and drug development.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining the in vitro activity of this compound at the GABA-B receptor.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 5 nM | Inhibition of agonist binding | [1][2][3] |

| 6 nM | Antagonism of GABA-B receptor | [4] | |

| 130 nM | Inhibition of baclofen-induced responses in an isoproterenol assay | [1][2][3] | |

| pKi | 8.35 | Inhibition of [3H]CGP 27492 binding | [1][2][3] |

| pEC50 | 8.08 | Inhibition of GABA release | [1][3] |

| 7.85 | Inhibition of glutamate release | [1][3] |

Core Mechanism of Action

This compound acts as a competitive antagonist at GABA-B receptors. By binding to these receptors, it prevents the endogenous ligand, gamma-aminobutyric acid (GABA), from exerting its inhibitory effects. This blockade impacts both presynaptic and postsynaptic GABA-B receptors, thereby modulating neurotransmitter release and neuronal excitability.

Key In Vitro Experiments & Methodologies

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Protocol:

-

Membrane Preparation:

-

Whole rat brains are homogenized in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes.

-

The resulting supernatant is further centrifuged at 140,000 x g for 30 minutes.

-

The pellet is washed multiple times with binding buffer (50 mM Tris-HCl, pH 7.4) through repeated resuspension and centrifugation to remove endogenous GABA.

-

The final pellet is resuspended in binding buffer, and protein concentration is determined.

-

-

Binding Reaction:

-

In a 96-well plate, incubate the prepared membranes (approximately 0.1-0.2 mg of protein) with a fixed concentration of a radiolabeled GABA-B receptor antagonist, such as [3H]CGP54626 (e.g., 5 nM).

-

Add varying concentrations of unlabeled this compound to compete with the radioligand.

-

For determination of non-specific binding, a high concentration of unlabeled GABA (e.g., 10 µM) is used.

-

The total assay volume is brought to 250 µL with binding buffer.

-

Incubate the plate at room temperature for 1.5 hours to reach binding equilibrium.

-

-

Termination and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed multiple times with ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

The IC50 value is determined by fitting the competition binding data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Functional Assay (cAMP Measurement)

This assay determines the functional antagonism of this compound by measuring its ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production.

Experimental Protocol:

-

Cell Culture:

-

Use a cell line stably expressing the human GABA-B receptor (e.g., CHO-K1 cells).

-

Culture the cells in appropriate media until they reach near confluence.

-

-

Assay Procedure:

-

Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Dispense the cell suspension into a 384-well plate.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of a GABA-B receptor agonist (e.g., baclofen) in the presence of forskolin (to stimulate adenylate cyclase and produce a measurable cAMP signal).

-

Incubate the plate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen). These kits are typically based on a competitive immunoassay format.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the amount of cAMP produced in the presence of the agonist and different concentrations of this compound.

-

The IC50 value for this compound is calculated by plotting the inhibition of the agonist response against the concentration of this compound.

-

Electrophysiology

Electrophysiological recordings are used to assess the effect of this compound on neuronal activity by measuring changes in membrane potential and synaptic currents.

Experimental Protocol:

-

Slice Preparation:

-

Prepare acute brain slices (e.g., from the hippocampus or neocortex of rats) using a vibratome.

-

Maintain the slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

-

Recording:

-

Perform whole-cell patch-clamp recordings from individual neurons within the brain slice.

-

Record baseline neuronal activity, including resting membrane potential, spontaneous inhibitory postsynaptic currents (IPSCs), and excitatory postsynaptic currents (EPSCs).

-

Induce GABA-B receptor-mediated responses by applying the agonist baclofen, which typically causes a hyperpolarization of the postsynaptic membrane and a reduction in neurotransmitter release (observed as a decrease in IPSC/EPSC amplitude).

-

-

Drug Application:

-

Bath-apply this compound to the slice and observe its ability to block the effects of baclofen. For example, this compound should prevent the baclofen-induced hyperpolarization and the depression of evoked synaptic potentials.[5]

-

-

Data Analysis:

-

Analyze the recorded traces to quantify changes in membrane potential, and the amplitude and frequency of synaptic currents before and after the application of baclofen and this compound.

-

Signaling Pathway

This compound, as a GABA-B receptor antagonist, blocks the canonical G-protein coupled signaling cascade initiated by GABA. The following diagram illustrates the GABA-B receptor signaling pathway and the point of intervention for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Pharmacological Profile of CGP 55845: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 55845 is a potent and selective antagonist of the GABAB receptor, a G-protein coupled receptor responsible for mediating the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system. Its high affinity and selectivity have established CGP 55845 as an invaluable pharmacological tool for elucidating the physiological and pathological roles of GABAB receptors. This technical guide provides a comprehensive overview of the pharmacological profile of CGP 55845, including its binding characteristics, in vitro and in vivo effects, and detailed experimental methodologies.

Mechanism of Action

CGP 55845 acts as a competitive antagonist at the GABAB receptor. By binding to the receptor, it prevents the endogenous ligand GABA, as well as synthetic agonists like baclofen, from activating the receptor and initiating downstream signaling cascades. This blockade of GABAB receptor function leads to a disinhibition of neuronal activity, resulting in increased neurotransmitter release and altered neuronal excitability.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of CGP 55845.

Table 1: Receptor Binding Affinity and Potency

| Parameter | Value | Species/Tissue | Radioligand/Assay | Reference(s) |

| IC50 | 5 nM | - | - | [1][2][3] |

| IC50 | 6 nM | - | - | [4][5] |

| pKi | 8.35 | - | [3H]CGP 27492 binding | [1][2][3] |

| Ki | 4.5 nM | - | - | [6] |

| IC50 (vs. Baclofen) | 130 nM | - | Isoproterenol Assay | [1][2][3] |

Table 2: In Vitro Functional Activity

| Effect | Parameter | Value | Species/Tissue | Reference(s) |

| Inhibition of GABA release | pEC50 | 8.08 | - | [1][2] |

| Inhibition of Glutamate release | pEC50 | 7.85 | - | [1][2] |

| Increased GABA release (in presence of (-)-baclofen) | EC50 | 25 nM | Rat cerebral cortex slices | [6] |

| Increased Glutamate release (in presence of (-)-baclofen) | EC50 | 14 nM | Rat cerebral cortex slices | [6] |

Signaling Pathways and Experimental Workflows

GABAB Receptor Signaling Cascade

The following diagram illustrates the canonical GABAB receptor signaling pathway and the point of intervention for CGP 55845.

Caption: Antagonistic action of CGP 55845 on the GABAB receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay